

20S,24R-Epoxydammar-12,25-diol-3-one

physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 20S,24R-Epoxydammar-12,25-diol-3-one

Cat. No.: B1151519

[Get Quote](#)

An In-depth Technical Guide on 20S,24R-Epoxydammar-12,25-diol-3-one

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and biological context of the dammarane-type triterpenoid, **20S,24R-Epoxydammar-12,25-diol-3-one**. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Core Compound Information

20S,24R-Epoxydammar-12,25-diol-3-one is a tetracyclic triterpenoid belonging to the dammarane family. It has been identified as a metabolite of 20(S)-protopanaxadiol (PPD), a primary active aglycone of ginsenosides found in *Panax ginseng*.^{[1][2]} The presence of an epoxide ring and hydroxyl groups in its structure suggests potential for diverse biological activities, a characteristic of many dammarane-type triterpenoids which are known for their anti-inflammatory and anti-tumor properties.^[3]

Physical and Chemical Properties

While experimentally determined physical constants such as melting and boiling points are not readily available in the current literature, a summary of its known physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **20S,24R-Epoxydammar-12,25-diol-3-one**

| Property | Value | Source |
|---------------------------------|--|--------|
| Molecular Formula | C30H50O4 | [3] |
| Molecular Weight | 474.7 g/mol | [3] |
| CAS Number | 25279-15-6 | |
| Appearance | Not specified (likely a solid) | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |
| XLogP3-AA | 5.6 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 2 | [3] |

Spectral Data

Detailed spectral data is crucial for the unequivocal identification of **20S,24R-Epoxydammar-12,25-diol-3-one**. While a comprehensive public repository of its NMR and mass spectra is not available, its identification as a metabolite of 20(S)-protopanaxadiol was achieved using high-resolution mass spectrometry. A summary of the key spectral information is provided in Table 2.

Table 2: Spectral Data for **20S,24R-Epoxydammar-12,25-diol-3-one**

| Technique | Key Findings | Source |
|-----------------------------------|---|--------|
| Mass Spectrometry (UPLC-Q-TOF-MS) | Identified as a metabolite of 20(S)-protopanaxadiol with a measured m/z that corresponds to the addition of one oxygen atom to the parent compound. | [1] |
| ¹³ C NMR | Spectrum available in specialized databases. | [4] |
| ¹ H NMR | Data not readily available in public domains. | |

Experimental Protocols

The primary experimental context for **20S,24R-Epoxydammar-12,25-diol-3-one** is its identification as a metabolite of 20(S)-protopanaxadiol. The following protocol outlines a general method for the identification of this and other PPD metabolites in biological matrices.

Identification of 20S,24R-Epoxydammar-12,25-diol-3-one as a Metabolite of 20(S)-protopanaxadiol

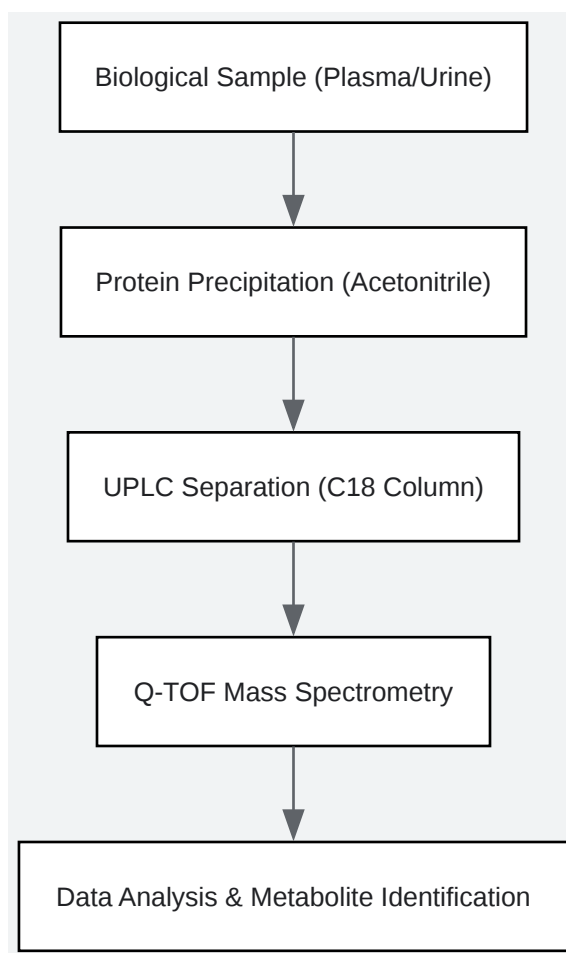
This protocol is based on the methodology described for the analysis of PPD metabolites in human plasma and urine.[1][5]

Objective: To identify and characterize metabolites of 20(S)-protopanaxadiol, including **20S,24R-Epoxydammar-12,25-diol-3-one**, from a biological sample.

Methodology:

- Sample Preparation:
 - Biological samples (e.g., plasma, urine, or hepatocyte incubation media) are subjected to protein precipitation, typically with a solvent like acetonitrile.
 - The supernatant is collected and dried under a stream of nitrogen.

- The residue is reconstituted in a suitable solvent for chromatographic analysis.
- Chromatographic Separation:
 - An Ultra-Performance Liquid Chromatography (UPLC) system equipped with a C18 reversed-phase column is used for separation.
 - A gradient elution is employed using a mobile phase consisting of an aqueous solution with a modifier (e.g., 0.5% formic acid) and an organic solvent (e.g., acetonitrile).
- Mass Spectrometric Detection:
 - The eluent from the UPLC system is introduced into a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.
 - Mass spectra are acquired in full-scan mode to detect all potential metabolites.
 - Product ion scans (MS/MS) are performed on parent ions of interest to obtain fragmentation patterns for structural elucidation.
- Data Analysis:
 - The accurate mass measurements from the Q-TOF MS are used to determine the elemental composition of the parent and fragment ions.
 - The fragmentation patterns are analyzed to identify the structure of the metabolites by comparing them to the fragmentation of the parent drug and known chemical principles.
 - Metabolite identification software can be used to aid in the structural elucidation.



[Click to download full resolution via product page](#)

Figure 1. Experimental workflow for metabolite identification.

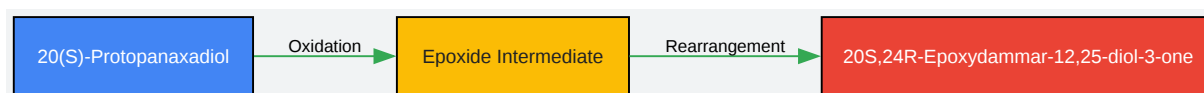
Biological Context and Signaling Pathways

Direct studies on the biological activities and associated signaling pathways of **20S,24R-Epoxydammar-12,25-diol-3-one** are currently limited. Its biological relevance is primarily understood through its role as a phase I metabolite of 20(S)-protopanaxadiol (PPD).[1] PPD itself is a pharmacologically active compound with a range of reported effects, including antidepressant, anti-cancer, and neuroprotective activities.[6]

Metabolic Formation of 20S,24R-Epoxydammar-12,25-diol-3-one

The formation of **20S,24R-Epoxydammar-12,25-diol-3-one** occurs through the hepatic metabolism of PPD. The proposed metabolic pathway involves the oxidation of the dammarane

side chain.[1][5]



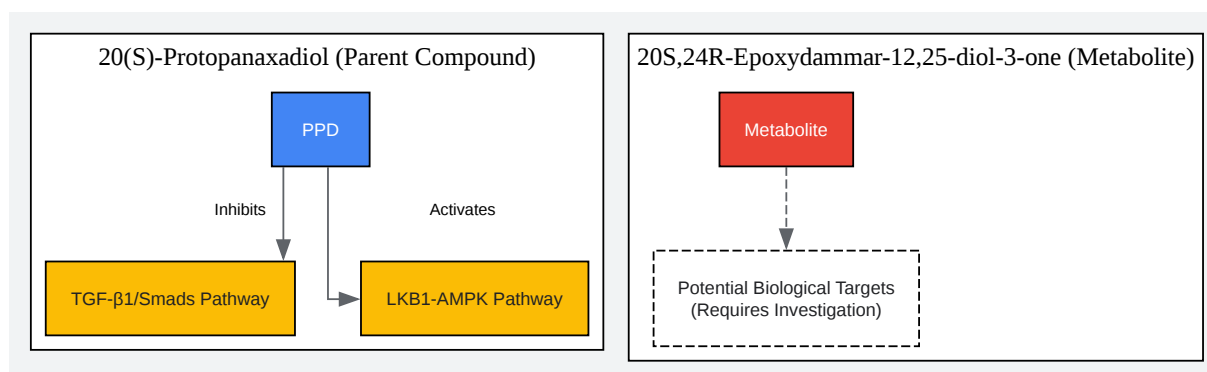
[Click to download full resolution via product page](#)

Figure 2. Proposed metabolic formation of the target compound.

Potential Biological Activities (Inferred from Parent Compound)

Given that **20S,24R-Epoxydammar-12,25-diol-3-one** is a metabolite of PPD, it may contribute to the overall pharmacological profile of PPD. PPD has been shown to exert its effects through various signaling pathways. For instance, its potential in alleviating diabetic nephropathy is linked to the inhibition of the TGF- β 1/Smads signaling pathway.[6] Furthermore, PPD has been demonstrated to induce apoptosis in hepatic stellate cells through the LKB1-AMPK signaling pathway.[7]

It is plausible that **20S,24R-Epoxydammar-12,25-diol-3-one** may interact with components of these or other signaling cascades. However, dedicated studies are required to confirm its specific biological targets and mechanisms of action.



[Click to download full resolution via product page](#)

Figure 3. Inferred potential biological context.

Conclusion and Future Directions

20S,24R-Epoxydammar-12,25-diol-3-one is a naturally occurring triterpenoid metabolite with a chemical structure that suggests potential biological activity. While its physical and chemical properties are not yet fully characterized, its identification as a metabolite of the pharmacologically significant compound 20(S)-protopanaxadiol provides a strong impetus for further investigation.

Future research should focus on:

- The isolation or chemical synthesis of **20S,24R-Epoxydammar-12,25-diol-3-one** in quantities sufficient for comprehensive characterization.
- The experimental determination of its physical properties, including melting point, boiling point, and quantitative solubility.
- A thorough elucidation of its spectral properties, particularly ^1H and ^{13}C NMR.
- In-depth biological screening to determine its specific pharmacological activities.
- Investigation of its mechanism of action and interaction with cellular signaling pathways.

Such studies will be crucial in understanding the contribution of this metabolite to the overall therapeutic effects of ginseng and in exploring its potential as a standalone therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Tentative identification of 20(S)-protopanaxadiol metabolites in human plasma and urine using ultra-performance liquid chromatography coupled with triple quadrupole time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. andor.tuni.fi [andor.tuni.fi]
- 3. nmppdb.com.ng [nmppdb.com.ng]
- 4. spectrabase.com [spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. 20S-Protopanaxadiol, an aglycosylated ginsenoside metabolite, induces hepatic stellate cell apoptosis through liver kinase B1–AMP-activated protein kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [20S,24R-Epoxydammar-12,25-diol-3-one physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1151519#20s-24r-epoxydammar-12-25-diol-3-one-physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com